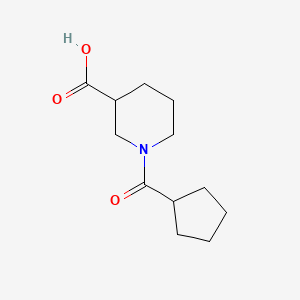
1-(Cyclopentylcarbonyl)piperidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Cyclopentylcarbonyl)piperidine-3-carboxylic acid is a chemical compound with the molecular formula C12H19NO3 . It has a molecular weight of 225.29 . This compound is used for research purposes .
Synthesis Analysis
The synthesis of piperidine derivatives, including this compound, has been a subject of interest in the field of organic chemistry . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The current scientific literature summarizes various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis
The molecular structure of this compound is characterized by a piperidine ring attached to a cyclopentylcarbonyl group and a carboxylic acid group . The InChI code for this compound is 1S/C12H19NO3/c14-11(9-4-1-2-5-9)13-7-3-6-10(8-13)12(15)16/h9-10H,1-8H2,(H,15,16) .Chemical Reactions Analysis
Piperidine derivatives, including this compound, undergo a variety of chemical reactions, including substitutions, additions, and cyclizations . The presence of multiple functional groups in this compound makes it a versatile molecule for further chemical transformations .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Structure Analysis
1-(Cyclopentylcarbonyl)piperidine-3-carboxylic acid and its derivatives have been synthesized and analyzed for their chemical structures and potential applications in various fields. For instance, a new access to piperidino-cyclopiperidinecarboxamides, which are constrained analogues of a pharmaceutical used diamine building block, demonstrates the compound's relevance in drug development and structural analysis of pharmaceutical compounds (Vilsmaier et al., 1996). These findings were supported by qualitative investigations showing different affinities to the opiate-μ receptor, providing a basis for understanding the structural and functional properties of these compounds in biological systems.
Molecular Complex Formation
The compound's ability to form stable molecular complexes with other chemicals has been explored, such as its interaction with 2,6-dichloro-4-nitrophenol, leading to stable hydrogen-bonded complexes. These studies highlight the compound's potential in forming specific molecular assemblies, which could be critical for designing new materials or drugs (Anioła et al., 2016).
Catalytic Applications
This compound derivatives have been used as catalysts in chemical reactions. For example, Fe3O4-PPCA nanoparticles, functionalized with piperidine-4-carboxylic acid (PPCA), have been developed as a novel nanomagnetic reusable catalyst for the efficient synthesis of complex organic compounds. This showcases the compound's versatility in enhancing the efficiency and sustainability of chemical synthesis processes (Ghorbani‐Choghamarani & Azadi, 2015).
Host-Guest Chemistry
The compound's utility extends into the realm of host-guest chemistry, where it contributes to the understanding and development of complex molecular systems. This area of research explores the interactions between molecules to form complexes that have potential applications in drug delivery, molecular recognition, and the construction of nanoscale devices (Diederich, Dick, & Griebel, 1986).
Zukünftige Richtungen
The future directions for research on 1-(Cyclopentylcarbonyl)piperidine-3-carboxylic acid and similar compounds likely involve further exploration of their synthesis, chemical reactions, and potential applications in the pharmaceutical industry . As piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids, they continue to be an important area of study .
Eigenschaften
IUPAC Name |
1-(cyclopentanecarbonyl)piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c14-11(9-4-1-2-5-9)13-7-3-6-10(8-13)12(15)16/h9-10H,1-8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAMZTUSRQTWDPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCCC(C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

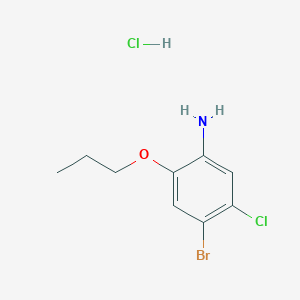
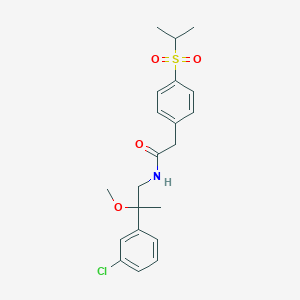
![N-[[4-(1,1-Difluoroethyl)oxan-4-yl]methyl]but-2-ynamide](/img/structure/B2734551.png)
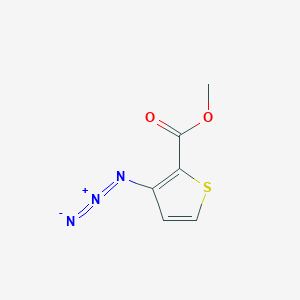
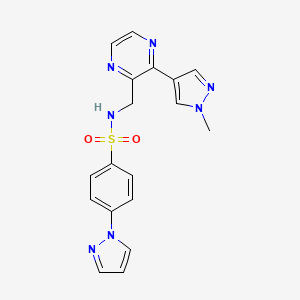

![N'-[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)ethyl]pyridine-4-carbohydrazide](/img/structure/B2734560.png)


![({1-[(2-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}methyl)[3-(4-ethoxyphenoxy)-2-methoxypropyl]methylamine](/img/structure/B2734563.png)
![11-([1,1'-biphenyl]-4-yl)-5-bromo-11H-benzo[a]carbazole](/img/structure/B2734567.png)
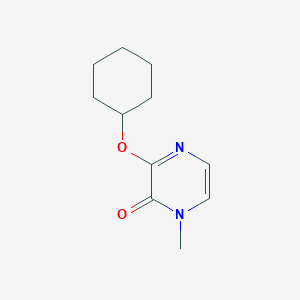
![4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)phthalazin-1(2H)-one](/img/structure/B2734570.png)
